molecular formula C12H12N4 B8531659 4-(1-Piperazinyl)-1,2-benzenedicarbonitrile

4-(1-Piperazinyl)-1,2-benzenedicarbonitrile

Cat. No.: B8531659
M. Wt: 212.25 g/mol
InChI Key: YVSNLNDCUDHVRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Piperazinyl)-1,2-benzenedicarbonitrile is an organic compound with the molecular formula C12H10N4 It is a derivative of 1,2-benzenedicarbonitrile, where a piperazine group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-benzenedicarbonitrile, 4-(1-piperazinyl)- typically involves the reaction of 1,2-benzenedicarbonitrile with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the highest yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of 1,2-benzenedicarbonitrile, 4-(1-piperazinyl)- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and can produce the compound in large quantities. The use of automated systems and advanced monitoring techniques ensures consistent quality and high efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Piperazinyl)-1,2-benzenedicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The piperazine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

4-(1-Piperazinyl)-1,2-benzenedicarbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-benzenedicarbonitrile, 4-(1-piperazinyl)- involves its interaction with specific molecular targets. The piperazine group can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzenedicarbonitrile: The parent compound without the piperazine group.

    1,2-Benzenedicarbonitrile, 4-(1-methylpiperazinyl)-: A derivative with a methyl group attached to the piperazine ring.

    1,2-Benzenedicarbonitrile, 4-(1-ethylpiperazinyl)-: A derivative with an ethyl group attached to the piperazine ring.

Uniqueness

4-(1-Piperazinyl)-1,2-benzenedicarbonitrile is unique due to the presence of the piperazine group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H12N4

Molecular Weight

212.25 g/mol

IUPAC Name

4-piperazin-1-ylbenzene-1,2-dicarbonitrile

InChI

InChI=1S/C12H12N4/c13-8-10-1-2-12(7-11(10)9-14)16-5-3-15-4-6-16/h1-2,7,15H,3-6H2

InChI Key

YVSNLNDCUDHVRS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)C#N)C#N

Origin of Product

United States

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